![molecular formula C19H16ClFN2O4 B2768244 1-[(2-Chloro-4-fluorophenyl)methyl]-4-(3,4-dimethoxyphenyl)pyrazine-2,3-dione CAS No. 898438-19-2](/img/structure/B2768244.png)
1-[(2-Chloro-4-fluorophenyl)methyl]-4-(3,4-dimethoxyphenyl)pyrazine-2,3-dione
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Description
1-[(2-Chloro-4-fluorophenyl)methyl]-4-(3,4-dimethoxyphenyl)pyrazine-2,3-dione is a synthetic compound that belongs to the class of pyrazine derivatives. It is commonly referred to as CFM-2, and it has been widely studied for its potential applications in scientific research. CFM-2 is a potent inhibitor of the transcription factor NF-κB, which plays a critical role in the regulation of immune responses, inflammation, and cell survival.
Scientific Research Applications
Pyrazine Derivatives in Medicinal Chemistry
Pyrazine derivatives, due to their unique structural features, have been extensively explored for their potential in medicinal chemistry. For example, fluorinated pyrazoles bearing additional functional groups have been identified as considerable interest for their applications as building blocks in medicinal chemistry, highlighting their utility in developing new therapeutic agents (Surmont et al., 2011).
Photophysical Properties and Application
Another study focused on the synthesis and photophysical properties of pyrazine-based push-pull chromophores. These compounds, due to their strong emission solvatochromism, suggest their potential application in fields requiring materials with highly polar emitting states, characteristic of compounds undergoing intramolecular charge transfer. This research underscores the applicability of pyrazine derivatives in the development of new materials for optical applications (Hoffert et al., 2017).
Antimicrobial and Anti-inflammatory Applications
Research on novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety demonstrated their antimicrobial and anti-inflammatory activities. These studies highlight the broad application of pyrazine derivatives in developing new antimicrobial and anti-inflammatory agents, showcasing their potential in addressing various health-related challenges (Kendre et al., 2015).
properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-4-(3,4-dimethoxyphenyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O4/c1-26-16-6-5-14(10-17(16)27-2)23-8-7-22(18(24)19(23)25)11-12-3-4-13(21)9-15(12)20/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIYTVYDGUNESM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC3=C(C=C(C=C3)F)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-4-fluorophenyl)methyl]-4-(3,4-dimethoxyphenyl)pyrazine-2,3-dione |
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